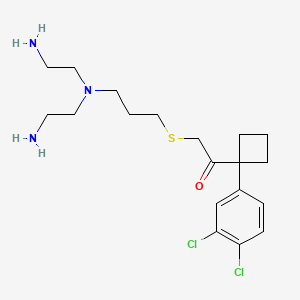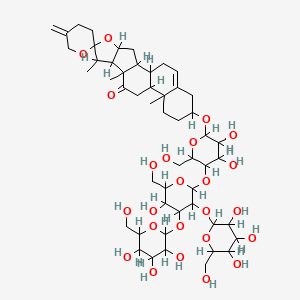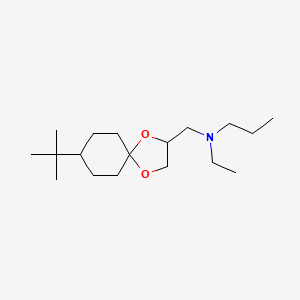
Terazosin hydrochloride
説明
Terazosin hydrochloride is a medication used to treat symptoms of an enlarged prostate and high blood pressure . It is a selective alpha-1 adrenergic antagonist . It works by relaxing blood vessels, which decreases the amount of work the heart has to do . It also relaxes the muscles in the prostate and bladder neck, making it easier to urinate .
Synthesis Analysis
Terazosin hydrochloride is synthesized from the starting material of 2-chloro-6, 7-dimethoxy–quinazoline-4-amine in the presence of 2-methoxy ethanol with n-benzyl piperazine .Molecular Structure Analysis
The molecular structure of Terazosin hydrochloride has been investigated using mass spectrometry and thermal analyses techniques, and confirmed by semi-empirical molecular orbital (MO) calculations . The crystal structure is dominated by hydrogen bonds .Chemical Reactions Analysis
The fragmentation decomposition pathways of Terazosin have been investigated using mass spectrometry and thermal analyses techniques .Physical And Chemical Properties Analysis
Terazosin hydrochloride is soluble in water at 19.60 - 20.40 mg/ml and yields a clear, colorless to faint yellow solution. It is also soluble in ethanol at 4 mg/ml and in methanol at 20 mg/ml, with heat as needed .科学的研究の応用
1. Treatment of Benign Prostatic Hyperplasia and Hypertension
- Application : Terazosin hydrochloride is a selective alpha-1 antagonist used for lowering blood pressure and treating symptoms of an enlarged prostate . It’s a drug of choice for men with hypertension and prostate enlargement .
- Method : Terazosin is administered orally, often starting at a low dose and gradually increasing until the desired therapeutic effect is achieved .
- Results : Terazosin has been shown to effectively lower blood pressure and relieve symptoms associated with an enlarged prostate .
2. Analytical Chemistry
- Application : Terazosin hydrochloride is used as a subject in the development and validation of analytical methods .
- Method : Various analytical methods for the determination of terazosin in different matrices have been discussed. These include spectrophotometry, chromatography, HPLC, HPTLC, and electroanalytical methods .
- Results : These methods have been found to be effective in determining the presence and quantity of terazosin in various matrices .
3. Formulation Development
- Application : Terazosin hydrochloride is used in the development of sustained-release matrix tablets .
- Method : The formulation process begins with a preformulation study of the drug. The drug, which has good solubility in both dissolution mediums, is then used for tablet preparation .
- Results : The developed matrix tablets have shown promising results in providing a sustained release of Terazosin, improving its therapeutic effectiveness .
4. Treatment of Heart Failure
- Application : Terazosin has been studied for use in treating heart failure. It works by relaxing veins and arteries so that blood can more easily pass through them .
- Method : Terazosin is administered orally, often starting at a low dose and gradually increasing until the desired therapeutic effect is achieved .
- Results : While more research is needed, some studies suggest that Terazosin may be beneficial in treating heart failure .
5. Treatment of Hyperhidrosis
- Application : Terazosin has been used off-label to treat hyperhidrosis, a condition characterized by excessive sweating .
- Method : The drug is administered orally, and the dosage is adjusted based on the patient’s response .
- Results : Some patients have reported a reduction in symptoms, but more research is needed to confirm these findings .
6. Preoperative Management of Pheochromocytoma
- Application : Terazosin has been used in the preoperative management of pheochromocytoma, a rare tumor of the adrenal glands .
- Method : Terazosin is administered orally to control hypertension and symptoms caused by excessive catecholamine secretion .
- Results : Terazosin has been found to be effective in controlling preoperative symptoms in patients with pheochromocytoma .
7. Antibacterial Activity
- Application : Terazosin hydrochloride has been studied for its antibacterial activity. The derivatives of Terazosin hydrochloride have shown potent activity when compared with the standard ciprofloxacin .
- Method : The antibacterial activity of prepared derivatives was performed on various bacteria like E. coli, Pseudomonas aeruginosa, Shigella sonneii, Klebsiella pneumonia, Staphylococcus aureus, Shigella flexneri, Vibrio cholera, Bacillus subtilis, Pseudomonas fluorescens .
- Results : The derivatives that showed maximum inhibition were 6, 7-dimethoxy-2-piperazine-1-yl-quinazoline -4-amine .
8. Development of Sustained Release Matrix Tablets
- Application : Terazosin hydrochloride has been used in the development of sustained release matrix tablets .
- Method : The study started from the preformulation study of the drug. The drug, which has good solubility in both dissolution mediums, was then used for tablet preparation .
- Results : The developed matrix tablets have shown promising results in providing a sustained release of Terazosin, improving its therapeutic effectiveness .
Safety And Hazards
特性
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4.ClH/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14;/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSWDOUXSCRCKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63590-64-7 (Parent) | |
| Record name | Terazosin hydrochloride anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063074088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7045493 | |
| Record name | Terazosin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Terazosin hydrochloride | |
CAS RN |
63074-08-8, 70024-40-7 | |
| Record name | Terazosin hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63074-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terazosin hydrochloride anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063074088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terazosin hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759168 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Terazosin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methanone, [4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl](tetrahydro-2-furanyl)-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.793 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERAZOSIN HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QOP8Z9955 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



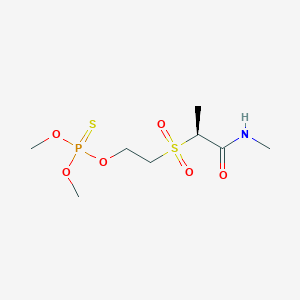

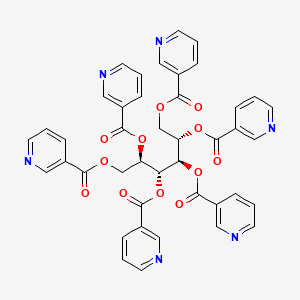
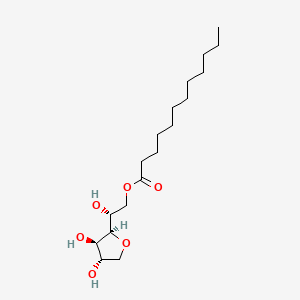
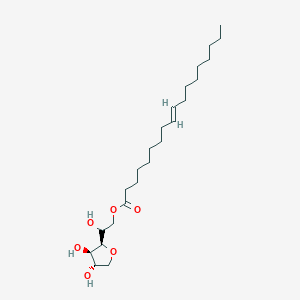


![N-[3,5-Bis(trifluoromethyl)phenyl]-2-chloro-4-(trifluoromethyl)-5-pyrimidinecarboxamide](/img/structure/B1682160.png)

